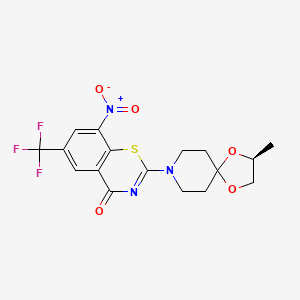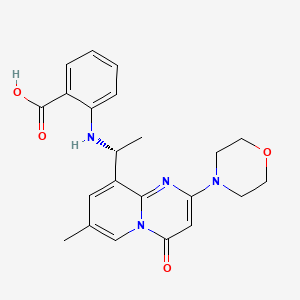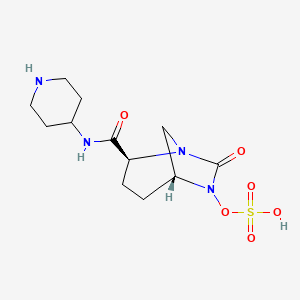
JNJ-42165279
Descripción general
Descripción
JNJ-42165279 es un fármaco desarrollado por Janssen Pharmaceutica. Actúa como un inhibidor potente y selectivo de la enzima hidrolasa de amida de ácido graso (FAAH), con una IC50 de 70 nanomolares. Este compuesto se describe como un inhibidor selectivo de FAAH que se une covalentemente pero de forma lentamente reversible. This compound se está desarrollando para el tratamiento de trastornos de ansiedad y trastorno depresivo mayor .
Aplicaciones Científicas De Investigación
JNJ-42165279 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de FAAH y sus efectos en la señalización endocannabinoide.
Biología: El compuesto se utiliza para investigar el papel de FAAH en varios procesos biológicos, incluida la respuesta al estrés y la regulación de la ansiedad.
Medicina: this compound se está desarrollando como un posible tratamiento para trastornos de ansiedad y trastorno depresivo mayor.
Mecanismo De Acción
JNJ-42165279 ejerce sus efectos al inhibir la enzima hidrolasa de amida de ácido graso (FAAH). FAAH es responsable de la degradación de los endocannabinoides, como la anandamida. Al inhibir FAAH, this compound aumenta los niveles de endocannabinoides, que pueden modular varios procesos fisiológicos, incluido el estado de ánimo y la ansiedad. Los objetivos moleculares y las vías involucradas incluyen el sistema endocannabinoide y los receptores cannabinoides .
Análisis Bioquímico
Biochemical Properties
JNJ-42165279 acts by inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides (FAA) including anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA) . The inhibition of FAAH by this compound results in an increase in the concentrations of these FAAs . The compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH .
Cellular Effects
This compound has been shown to attenuate activation in the amygdala, bilateral anterior cingulate, and bilateral insula during an emotion face-processing task . This is consistent with effects previously observed with anxiolytic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FAAH, which leads to an increase in the concentrations of FAAs . This potentiation of endocannabinoid activity is hypothesized to have therapeutic potential for mood and anxiety disorders and pain .
Temporal Effects in Laboratory Settings
In a phase I multiple ascending dose study, this compound administration resulted in an increase in plasma and cerebrospinal fluid (CSF) FAA . Significant blocking of brain FAAH binding was observed after pretreatment with this compound . Saturation of brain FAAH occupancy occurred with doses of 10 mg of this compound .
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of FAAH, leading to an increase in the concentrations of FAAs . Detailed information on the specific metabolic pathways that this compound is involved in is not currently available.
Transport and Distribution
It is known that the compound is able to cross the blood-brain barrier, as evidenced by its effects on brain FAAH occupancy .
Métodos De Preparación
La síntesis de JNJ-42165279 involucra múltiples pasos. La ruta sintética clave incluye la formación de N-(4-cloropiridin-3-il)-4-[(2,2-difluoro-1,3-benzodioxol-5-il)metil]piperazina-1-carboxamida. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para garantizar un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
JNJ-42165279 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de metabolitos oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos u otros sitios reactivos en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
JNJ-42165279 se compara con otros inhibidores de FAAH, como LY-2183240, URB-597 y PF-3845. Estos compuestos también inhiben FAAH pero difieren en su potencia, selectividad y reversibilidad. This compound es único debido a su inhibición covalente pero lentamente reversible de FAAH, lo que proporciona un efecto prolongado en comparación con otros inhibidores .
Compuestos similares
- LY-2183240
- URB-597
- PF-3845
- BIA 10-2474
Estos compuestos comparten la característica común de la inhibición de FAAH, pero varían en sus estructuras químicas y propiedades farmacocinéticas .
Propiedades
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYNGCRVZLMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045937 | |
| Record name | JNJ-42165279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346528-50-4 | |
| Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-42165279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-42165279 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JNJ-42165279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-42165279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


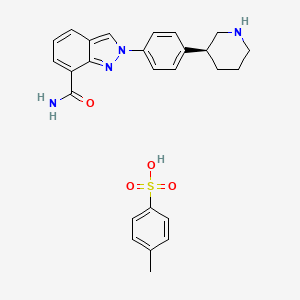

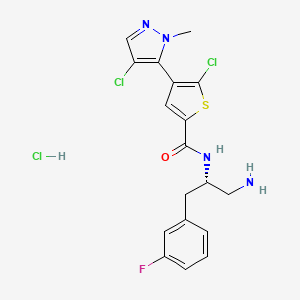
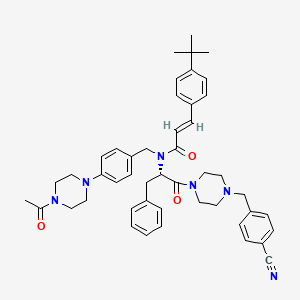
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
